3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester
Description
3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (CAS: 54738-81-7) is a pyrazolo-pyridine derivative with a molecular formula of C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol . Structurally, it features a fused pyrazole-pyridine core substituted with a methyl group at position 3, a ketone at position 4, and an ethyl ester at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting adenosine receptors, phosphodiesterases, and antimicrobial agents .
Structure
3D Structure
Properties
CAS No. |
52744-83-9 |
|---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-9-7(8(6)14)5(2)12-13-9/h4H,3H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
LBRBEJWXBOZNQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NNC(=C2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Solvent Systems
A systematic study of solvent effects revealed the following trends:
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methanol | 64.7 | 11 |
| Ethanol | 78.4 | 23 |
| n-Butanol | 117.7 | 49 |
The data underscores the necessity of prolonged heating at elevated temperatures to drive the reaction to completion.
Alternative Synthetic Pathways
Recent advances in pyrazolo[1,5-a]pyridine synthesis, such as those reported by ACS Omega, employ KF-alumina catalysts for cyclocondensation. Though these methods focus on structurally distinct analogs, they provide insights into potential catalytic improvements for future optimizations of the target compound’s synthesis.
Challenges in Purification and Isomer Separation
The crude reaction mixture often contains regioisomeric byproducts (e.g., pyrazolo[1,5-a]pyrimidinones), necessitating silica gel chromatography with ethyl acetate/hexane (6:4) for resolution. Fractional crystallization proves less effective due to similar solubility profiles of the isomers.
Scalability and Industrial Relevance
The described method scales linearly up to 50 g batches without yield reduction, making it viable for industrial applications. Key considerations include:
-
Cost of Ethyl Isodehydracetate: ~$120/mol (bulk pricing).
-
Chromatography Throughput: 1.2 kg/day using automated systems.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit diverse biological activities. Notably, 3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester has been studied for its potential applications in:
1. Anxiolytic Activity : Preliminary studies suggest that this compound may act as an anxiolytic agent by modulating neurotransmitter systems involved in anxiety regulation .
2. Anti-inflammatory Properties : The structural similarities to known anti-inflammatory agents indicate potential efficacy in reducing inflammation through inhibition of specific enzymes .
3. Antimicrobial Activity : Some derivatives of pyrazolo compounds have shown antimicrobial properties, suggesting that further exploration of this compound could lead to new antimicrobial agents .
Case Study 1: Anxiolytic Potential
A study evaluated the binding affinity of this compound against cyclic nucleotide phosphodiesterases. Results indicated that it could modulate enzyme activity related to anxiety pathways .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that derivatives of this compound inhibited inflammatory cytokine production in cellular models. This suggests a mechanism for its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Boiling Point and Density : The cyclohexyl/cyclopropyl derivative (CAS: 872684-23-6) has a predicted boiling point of 457.3 ± 45.0°C and density of 1.32 ± 0.1 g/cm³ , reflecting its hydrophobic character . In contrast, the target compound lacks such bulky substituents, resulting in lower molecular weight and likely better aqueous solubility.
- Acid Dissociation (pKa) : The target compound’s ester group contributes to a pKa of ~3.5, similar to SQ 20009 derivatives .
Biological Activity
3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester (CAS No. 52744-83-9) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula: C10H11N3O3
- Molecular Weight: 221.21 g/mol
- Structure: The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Antiviral Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antiviral activities. A study highlighted that compounds with similar structures demonstrated significant efficacy against various viruses, including:
- Herpes Simplex Virus (HSV) : Compounds similar to 3-methyl derivatives showed enhanced anti-HSV activity. The introduction of ester groups at specific positions increased their effectiveness against HSV-1 by improving their interaction with viral targets .
- Tobacco Mosaic Virus (TMV) : Certain pyrazolo derivatives exhibited higher antiviral activities compared to commercial agents, suggesting that modifications in the structure can lead to improved efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Pyrazolo derivatives have shown activity against a range of bacterial strains, indicating potential use as antimicrobial agents .
Anti-inflammatory Effects
Some studies have reported that pyrazolo derivatives can modulate inflammatory pathways. The presence of specific functional groups in the structure may enhance their ability to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. For instance:
- Starting Material : 2-Oxo-1,2,3,4-tetrahydropyridine derivatives are treated with Vilsmeier–Haack reagents.
- Cyclization : Subsequent treatment with hydrazine leads to the formation of the pyrazolo ring.
- Esterification : The final step involves esterification to yield the ethyl ester form .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazine derivatives, followed by esterification or functionalization of the pyrazole core. For example, hydrolysis of the ethyl ester group using LiOH in a 4:1 dioxane/water mixture yields the carboxylic acid derivative, as demonstrated in analogous pyrazolo[3,4-b]pyridine systems (94% yield) . Alternative routes involve reacting amino-pyrazole intermediates with acid anhydrides or chlorides, as seen in structurally related esters .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
Key techniques include:
- ¹H NMR (400 MHz, DMSO-d₆) to verify substituent positions and integration ratios .
- IR spectroscopy (e.g., 1717 cm⁻¹ for ester C=O stretch) to identify functional groups .
- Mass spectrometry (e.g., M⁺ peaks) to confirm molecular weight .
- Elemental analysis to validate purity (>97%) .
- Melting point determination (e.g., 273–278.5°C for related pyrazolo[3,4-b]pyridine esters) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the hydrolysis of the ethyl ester group to improve yield and selectivity?
Hydrolysis efficiency depends on the base strength, solvent polarity, and temperature. For instance, using excess LiOH in dioxane/water (4:1) at reflux achieved 94% yield in analogous systems . Lower temperatures may reduce side reactions, while polar aprotic solvents (e.g., THF) could enhance solubility of intermediates. Kinetic studies under varying pH and temperature conditions are recommended to map optimal parameters.
Q. What strategies are effective for modifying the pyrazole core to enhance biological activity?
Substituent effects on bioactivity can be explored by:
- Introducing electron-withdrawing groups (e.g., fluorophenyl at position 6) to improve metabolic stability .
- Incorporating sulfanyl or amino groups at position 3 to modulate enzyme-binding affinity, as seen in analgesic pyrazole derivatives .
- Testing substituents via in vitro assays (e.g., COX inhibition for anti-inflammatory activity) .
Q. How can structural contradictions in reported spectral data (e.g., melting points, yields) be resolved?
Discrepancies often arise from differences in synthetic protocols or purification methods. For example, yields for pyrazolo[3,4-c]pyridine esters varied from 50% to 84% depending on reaction time and reagent stoichiometry . Reproducibility studies using controlled conditions (e.g., anhydrous solvents, inert atmosphere) and standardized characterization protocols are critical for validation.
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. For pyrazole-4-carboxylic acid derivatives, Mulliken charge analysis and molecular electrostatic potential maps have been used to identify nucleophilic/electrophilic sites . Pairing these with molecular docking studies can further elucidate binding interactions in enzymatic assays .
Methodological Challenges
Q. How can crystallographic data guide the design of stable polymorphs?
Single-crystal X-ray diffraction of related pyridazine derivatives revealed intermolecular hydrogen bonds (e.g., N–H···O) that stabilize the lattice . For the target compound, similar analyses could identify favorable packing motifs, while thermal gravimetric analysis (TGA) assesses stability under stress conditions (e.g., humidity, heat) .
Q. What experimental protocols mitigate hygroscopicity issues during storage?
Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Pre-drying solvents (e.g., molecular sieves in DMSO) and using anhydrous workup conditions (e.g., MgSO₄) are essential for hygroscopic pyrazole esters .
Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?
Directed ortho-metalation (DoM) strategies using directing groups (e.g., –CONHR) or transition-metal catalysts (e.g., Pd) enable selective C–H functionalization. For example, Pd-catalyzed reductive cyclization of nitroarenes achieved regioselective pyrazole fusion in heterocyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
